Renio

Descripción general

Descripción

For updated SDS information please visit www. goodfellow. com

For updated SDS information please visit www. goodfellow. com.

Rhenium, also known as 75RE or renio, belongs to the class of inorganic compounds known as homogeneous transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Rhenium has been primarily detected in urine. Outside of the human body, rhenium can be found in a number of food items such as yellow zucchini, sunburst squash (pattypan squash), green zucchini, and white cabbage. This makes rhenium a potential biomarker for the consumption of these food products.

Rhenium atom is a manganese group element atom.

A metal, atomic number 75, atomic weight 186.207, symbol Re.

Aplicaciones Científicas De Investigación

Aleaciones de Alta Temperatura

El renio es reconocido por su capacidad para resistir temperaturas extremas. A menudo se agrega a aleaciones a base de tungsteno y molibdeno para mejorar sus propiedades . Estas aleaciones son cruciales en la fabricación de filamentos de horno y máquinas de rayos X, donde la alta resistencia al calor es esencial.

Catalizadores en la Industria Química

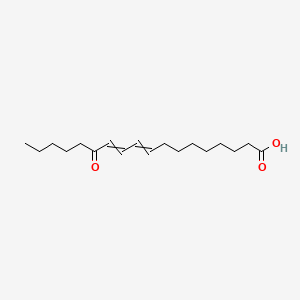

El this compound es un componente clave en los catalizadores utilizados para procesos de hidrogenación y deshidrogenación . Su capacidad para facilitar las reacciones químicas lo hace invaluable en la producción de gasolina de alto octanaje y en la industria petroquímica.

Contactos Eléctricos

Debido a su excelente resistencia al desgaste y su capacidad para resistir la corrosión por arco, el this compound se utiliza como material de contacto eléctrico. Esta aplicación es particularmente importante en entornos donde la fiabilidad y la longevidad son críticas .

Imagenología y Terapia Médica

El this compound tiene aplicaciones significativas en el campo médico, particularmente en el diagnóstico y tratamiento del cáncer. Los materiales a base de this compound se utilizan en radioterapia y técnicas de imagenología debido a sus propiedades físicas y químicas únicas . El desarrollo del radionucleido 188 Re es un ejemplo notable de su uso en terapia del cáncer.

Aceleradores de Partículas

En el ámbito de la física de altas energías, la alta densidad del this compound lo hace adecuado para su uso en aceleradores de partículas. Se utiliza en la construcción de blancos y detectores que requieren materiales capaces de soportar radiación intensa y altas temperaturas sin alteración .

Tecnología de Vacío

El this compound juega un papel fundamental en la tecnología de vacío. Se utiliza en dispositivos que funcionan en vacío, como blancos de rayos X y espectrómetros acústicos. Su estabilidad en condiciones de vacío es crucial para la fiabilidad de estos dispositivos .

Materiales Compuestos Avanzados

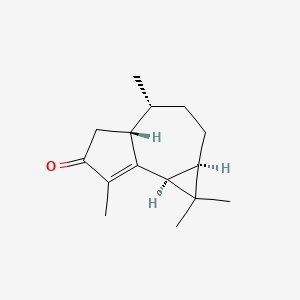

Los investigadores utilizan el this compound para desarrollar nuevos materiales compuestos. Su compatibilidad con otros metales y elementos no metálicos permite la creación de aleaciones y cerámicas innovadoras. Estos materiales están diseñados para operar en entornos extremos, allanando el camino para los avances en la tecnología y la industria .

Reciclaje y Sostenibilidad

El reciclaje de chatarra de this compound es un aspecto importante de su aplicación. Dada su rareza y costo, los procesos de reciclaje eficientes son esenciales para un uso sostenible. El this compound recuperado se utiliza a menudo para catalizadores y aleaciones, lo que contribuye a una economía circular .

Mecanismo De Acción

Target of Action

Rhenium pellets, also known as Rhenium, are primarily used in the production of superalloys needed for high-pressure turbines in the aviation industry and industrial gas turbines . These superalloys are the primary targets of Rhenium.

Mode of Action

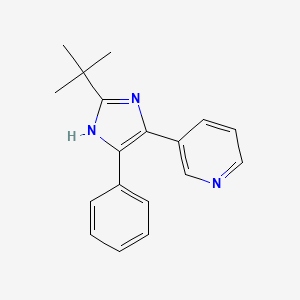

Rhenium has unique physical and chemical properties that make it widely used in the diagnosis and treatment of cancer . It has more valence electrons in its outer shell, allowing it to exist in a variety of oxidation states and to form different geometric configurations with many different ligands . The luminescence properties, lipophilicity, and cytotoxicity of complexes can be adjusted by changing the ligand of Rhenium .

Biochemical Pathways

Rhenium affects several biochemical pathways. Studies have shown that Rhenium compounds can induce cancer cells to overproduce reactive oxygen species (ROS), damage lysosomes, and induce apoptosis . Other studies have shown that the octahedral Rhenium complex can also produce singlet oxygen when used in blue light .

Pharmacokinetics

The pharmacokinetics of Rhenium-186-HEDP, a radiopharmaceutical for palliative treatment of metastatic bone pain, was investigated in patients suffering from metastatic breast or prostate cancer . The half-life times of Rhenium in three blood fractions (whole blood, plasma, and plasma water) were found to be 40.1 +/- 5.0, 41.0 +/- 6.0, and 29.5 +/- 6.4 hours, respectively . Total urinary Rhenium excretion was 69% +/- 15%, of which 71% +/- 6% was excreted in the first 24 hours after injection .

Result of Action

The result of Rhenium’s action is primarily seen in its application in the superalloy industry. Rhenium pellets and high-purity Rhenium powder are used in the production of superalloys needed for high-pressure turbines in the aviation industry and industrial gas turbines .

Action Environment

Rhenium is stable in air, at high temperatures, and sulfur vaporization synthesis of rhenium disulfide, and it forms halides with fluorine, chlorine, and bromine . It is insoluble in hydrochloric acid but soluble in nitric acid and hot concentrated sulfuric acid . These environmental factors influence the action, efficacy, and stability of Rhenium.

Propiedades

IUPAC Name |

rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAPFZMCVAUBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064685 | |

| Record name | Rhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.207 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Black to silver-grey solid; [Merck Index], Liquid | |

| Record name | Rhenium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Rhenium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7440-15-5, 22541-28-2 | |

| Record name | Rhenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium, ion(Re7 ) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHENIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHU292INY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rhenium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How are rhenium-186 and rhenium-188 produced for medical applications?

A1: Rhenium-186 is produced in nuclear reactors by neutron activation of rhenium-185. [] Rhenium-188 is obtained from the beta decay of tungsten-188, which itself is produced by double neutron capture of tungsten-186. [] The separation of rhenium-188 is achieved using generators, typically employing column chromatography with alumina. []

Q2: What makes rhenium isotopes particularly interesting for therapeutic use in nuclear medicine?

A2: Rhenium-186 and rhenium-188 are of particular interest due to their emission properties. [] They are beta-gamma emitters, making them suitable for targeted therapy in various medical fields like oncology, endocrinology, and rheumatology. []

Q3: What are the current and potential applications of rhenium radioisotopes in medicine?

A3: Currently, rhenium-186-HEDP and rhenium-188-DMSA are used for bone pain palliation. [] Rhenium-186-sulphide is commercially available for synovectomy. [] Rhenium-188 is also used in endovascular radiation therapy as perrhenate or MAG3-labeled forms. [] Future applications may include labeling peptides and antibodies with high specific activity rhenium-188. []

Q4: What is the significance of rhenium's chemical similarity to technetium in radiopharmaceutical development?

A4: Rhenium's chemical similarity to technetium allows for the development of rhenium-based analogs of existing technetium-99m radiopharmaceuticals. [] This is advantageous as rhenium compounds can be used as non-radioactive surrogates for studying chemical properties and behavior without the need for radioactive handling. []

Q5: How is rhenium utilized in high-temperature applications?

A5: Rhenium, both in pure form and as an alloy with elements like tungsten and molybdenum, finds application in high-temperature environments. [] These applications include filaments for various bulbs and mass spectrometers, components of thermocouples, and heating elements. [] Its high melting point (3170 °C) contributes to its suitability for such demanding applications. []

Q6: What challenges are associated with using tungsten-rhenium thermocouples in high-temperature oxidizing environments, and how are these addressed?

A6: Tungsten-rhenium thermocouples are susceptible to rapid oxidation at high temperatures. [] To mitigate this, an oxidation-resistant layer comprising materials like ZrO2, HfO2, ZrB2, and SiC can be applied to the thermocouple surface using techniques like sol-gel methods. [] This protective layer enhances the thermocouple's lifespan in oxidizing atmospheres while maintaining its functionality. []

Q7: How does the addition of rhenium affect the properties of tungsten heavy alloys?

A7: Rhenium additions to tungsten heavy alloys result in a smaller grain size, enhanced hardness and strength, but lower ductility. [] Specifically, an 84W-6Re-8Ni-2Fe alloy exhibits a yield strength of 815 MPa and a tensile strength of 1180 MPa. [] This combination is attributed to grain size reduction and solid solution hardening caused by rhenium. []

Q8: What is the impact of rhenium content on the fracture toughness of tungsten-rhenium alloys at different temperatures?

A8: While rhenium content doesn't significantly impact fracture toughness at room temperature, alloys with higher rhenium content demonstrate superior fracture toughness at elevated temperatures. [] This difference becomes more pronounced as the temperature rises. []

Q9: How does rhenium content affect the brittle-ductile transition temperatures in tungsten-rhenium alloys?

A9: Increasing rhenium content lowers the brittle-ductile transition temperature and increases the ductile-brittle transition temperature in tungsten-rhenium alloys. [] This implies that adding rhenium broadens the temperature range over which these alloys exhibit ductile behavior. []

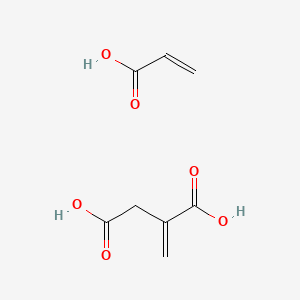

Q10: What is the effect of pre-treating γ-Al2O3 support with transition metal chlorides on the catalytic activity of supported rhenium oxide catalysts in olefin metathesis?

A10: Pre-treating the γ-Al2O3 support with transition metal chlorides like TiCl4 and FeCl3 enhances the catalytic activity of supported rhenium oxide catalysts in olefin metathesis. [] This improvement is attributed to an increase in the Lewis acidity of the rhenium centers, as indicated by FT-Raman and FT-IR spectroscopy with adsorbed pyridine. []

Q11: What is the significance of the observation that the Re=O stretching frequency in Re2O7/Al2O3 catalysts shifts to higher frequencies upon the addition of additives?

A11: The shift to higher frequencies in the Re=O stretching band suggests a strengthening of the Re=O bond due to the influence of the additives. [] This stronger bond is associated with an increase in the Lewis acidity of the rhenium centers, which is believed to play a role in the enhanced catalytic activity observed in olefin metathesis. []

Q12: How is the structure of intercalated ReCl4.5 in graphite explained?

A12: The structure of intercalated ReCl4.5 in graphite involves the formation of Re2Cl10 units, where two ReCl6 octahedra share a common edge. [] These bioctahedra then connect through shared Cl atoms, creating chains of Re2Cl9 units that are arranged in a specific orientation relative to the carbon layers in graphite. [] This arrangement leads to an unusually large interlayer spacing of 1180 pm. []

Q13: What is the reaction of dirhenium decacarbonyl with 1,8-dihydrodibenzo [b,i][1,4,8,11] tetraazaannulene, and what is unique about the product's structure?

A13: Reacting dirhenium decacarbonyl with 1,8-dihydrodibenzo [b,i][1,4,8,11] tetraazaannulene yields a novel dinuclear metallotetraazaannulene complex. [] This complex is unique because it exhibits an unusually large distance of 3.345(1) Å between the two rhenium atoms. [] This is significantly larger than the corresponding distances observed in similar porphyrin compounds. [] Additionally, the dibenzotetraazaannulene ring in this complex deviates significantly from planarity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.